2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine is a complex organic compound that features a pyrrolidine ring, a pyrazine ring, and various functional groups
Preparation Methods
The synthesis of 2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine involves multiple steps, including the formation of the pyrrolidine ring and the subsequent functionalization of the pyrazine ring. One common synthetic route involves the reaction of 2-ethoxybenzoyl chloride with pyrrolidine, followed by the introduction of the methoxypyrazine moiety through a nucleophilic substitution reaction. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Chemical Reactions Analysis
2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: It can be used in the production of fine chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to 2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine include other pyrrolidine and pyrazine derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-ethoxyphenyl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-3-24-15-7-5-4-6-14(15)18(22)21-11-8-13(12-21)25-17-16(23-2)19-9-10-20-17/h4-7,9-10,13H,3,8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBSGBBAWJGQAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(C2)OC3=NC=CN=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.